Pyridine, 2,2'-(1,7-heptanediyl)bis-
Description
Properties
CAS No. |
57476-56-9 |
|---|---|
Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
2-(7-pyridin-2-ylheptyl)pyridine |
InChI |
InChI=1S/C17H22N2/c1(2-4-10-16-12-6-8-14-18-16)3-5-11-17-13-7-9-15-19-17/h6-9,12-15H,1-5,10-11H2 |
InChI Key |
BRMDMFQKWSVCHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCCCCCCC2=CC=CC=N2 |
Origin of Product |
United States |
Biological Activity
Pyridine derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound Pyridine, 2,2'-(1,7-heptanediyl)bis- , with a molecular formula of and a molecular weight of approximately 254.38 g/mol, has been the subject of various studies focusing on its biological potential.
Chemical Structure and Properties
The structure of Pyridine, 2,2'-(1,7-heptanediyl)bis- features a pyridine core linked by a heptanediyl chain. This unique configuration may influence its interaction with biological targets.
Molecular Structure:
- InChI : InChI=1S/C17H22N2/c1(2-4-10-16-12-6-8-14-18-16)3-5-11-17-13-7-9-15-19-17/h6-9,12-15H,1-5,10-11H2
- Exact Mass : 254.178299 g/mol
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. Studies have demonstrated that various pyridine compounds possess activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Pyridine Derivative A | Staphylococcus aureus | 6.25 |
| Pyridine Derivative B | Escherichia coli | 12.5 |
| Pyridine Derivative C | Pseudomonas aeruginosa | 12.5 |
These findings suggest that modifications to the pyridine structure can enhance antimicrobial efficacy. For instance, the incorporation of specific functional groups or additional heterocycles has been shown to improve activity against multidrug-resistant (MDR) strains .
Antiviral Properties
The antiviral potential of pyridine compounds has gained attention due to the urgent need for new antiviral agents in the context of emerging diseases like COVID-19. Pyridine derivatives have been reported to exhibit inhibitory effects against various viruses by targeting viral replication mechanisms .
Anticancer Activity
Pyridine compounds have also been explored for their anticancer properties. Some studies indicate that certain pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Wang et al. highlighted that specific pyridinium bromide salts showed excellent antibacterial activity against several pathogens, including Bacillus subtilis and Escherichia coli, with MIC values ranging from 6.25 to 12.5 μg/mL .
- Multidrug Resistance : Recent research emphasizes the importance of pyridine scaffolds in combating MDR pathogens. Compounds derived from pyridine have been shown to retain activity against strains resistant to conventional antibiotics .
- Synthesis and Modification : The synthesis of novel pyridine derivatives using green chemistry techniques has been reported, yielding compounds with enhanced biological activities while minimizing environmental impact .
Scientific Research Applications
Pyridine, 2,2'-(1,7-heptanediyl)bis- is a heterocyclic organic compound featuring a pyridine structure with a 1,7-heptanediyl linkage. This compound consists of two pyridine rings connected by a heptane chain, which gives it unique properties and potential applications. Pyridine derivatives are utilized across many different industries.
General Information
- Structure Pyridine, 2,2'-(1,7-heptanediyl)bis- features two pyridine rings connected by a heptane chain.
- Properties The extended heptane chain that links two aromatic rings influences its physical properties and reactivity compared to simpler or differently substituted pyridines.
- Reactivity Pyridine derivatives can undergo various chemical transformations. Specific synthetic routes for pyridine, 2,2'-(1,7-heptanediyl)bis- would likely involve the coupling of heptanediol derivatives with pyridine-based reagents.
Related Compounds and Research
Other pyridine derivatives and related compounds are also being researched for various applications.
- Pyrrolo[2,3-b]pyridine derivatives These have shown pharmacological characteristics, including anticonvulsant, anticancer, analgesic, anti-inflammatory, anti-MDR, anti-hypertensive, and antipyretic activities .
- Pyrrolo[2,3-d]pyrimidine derivatives These exhibit anticancer, antiviral, anti-diabetic, and anti-inflammatory effects . Some pyrrolopyrimidine syntheses have received FDA approval for treating several disorders due to their antioxidant and tumor-preventing qualities .
- 5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-Amine Derivatives A novel class of these compounds has been produced and evaluated for antibacterial capabilities on S. aureus and E. coli, and antifungal evaluation in relation to Candida albicans .
Comparison with Similar Compounds
Linker Flexibility and Chelation Behavior
- Heptanediyl vs. Ethylene (C₁₂H₁₀N₂) : The heptanediyl chain provides greater conformational flexibility compared to the rigid ethylene bridge in Pyridine, 2,2'-(1,2-ethenediyl)bis- . This flexibility may reduce steric constraints in metal coordination, enabling the formation of larger macrocyclic complexes.
- Comparison with Piperazine Linker (C₁₄H₂₀N₈) : The piperazine linker introduces a cyclic amine, enhancing solubility in polar solvents and enabling pH-dependent protonation, which is absent in the aliphatic heptanediyl chain .
Electronic and Steric Effects
- Benzimidazole Substituents (C₁₉H₁₃N₅): The benzimidazole groups in 2,6-Bis(benzimidazol-2-yl)pyridine provide additional nitrogen donors, increasing the ligand’s denticity and metal-binding capacity compared to the simpler bipyridine structure of the target compound .
Research Findings and Limitations
- Thermodynamic Stability : Ethylene-bridged pyridines exhibit higher rigidity and thermal stability compared to aliphatic-linked analogs, as seen in their reaction enthalpy data (e.g., ΔfH° gas for 2,6-di-tert-butylpyridine: −218 kJ/mol) .
Q & A
Q. What are the recommended synthetic routes for preparing Pyridine, 2,2'-(1,7-heptanediyl)bis- and its derivatives?
A two-step methodology is commonly employed:
- Step 1 : React 2,6-pyridinedicarboxaldehyde with a diamine or amino alcohol in a dichloromethane solvent under reflux. Stir for 6–12 hours to form the Schiff base intermediate .
- Step 2 : Purify the product via vacuum concentration and recrystallization. Analytical validation using NMR (e.g., δ 8.09 ppm for pyridine protons) and FTIR (e.g., 1458 cm for C=N stretching) ensures structural integrity .
Q. How should researchers handle safety considerations when working with pyridine-based ligands?
Adhere to GHS protocols:
- Ventilation : Use fume hoods to avoid inhalation of vapors (GHS H331) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
- First Aid : For skin exposure, rinse immediately with water for 15 minutes; for eye contact, use saline solution and seek medical attention .
Q. What spectroscopic techniques are essential for characterizing heptanediyl-bridged dipyridine compounds?
Key methods include:
- NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and alkyl chain integration (δ 1.0–2.5 ppm) .
- FTIR : Detect C=N stretches (1450–1600 cm) and aromatic C-H bends (700–900 cm) .
- ESI-MS : Confirm molecular ion peaks (e.g., [M+H] at m/z 554.2806) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported catalytic activities of heptanediyl-bridged pyridine complexes?
Systematic analysis involves:
- Condition Screening : Vary solvent polarity (e.g., acetonitrile vs. DMSO) and metal salts (e.g., Mn(ClO) vs. FeCl) to assess coordination effects .
- Kinetic Studies : Compare turnover frequencies (TOF) under identical temperatures and substrate concentrations .
- X-ray Crystallography : Resolve ligand geometry (e.g., meridional vs. facial coordination) to correlate structure-activity relationships .
Q. What strategies optimize the coordination geometry of heptanediyl-bridged dipyridine ligands in transition metal complexes?
- Steric Tuning : Introduce bulky substituents (e.g., tert-butyl groups) at the 4-position of pyridine rings to enforce specific binding modes .
- Electronic Modulation : Functionalize ligands with electron-withdrawing groups (e.g., -NO) to enhance Lewis acidity at the metal center .
- Solvent Effects : Use low-dielectric solvents (e.g., toluene) to favor monomeric complexes over oligomeric species .
Q. How do electronic properties of pyridine rings influence the stability of metal-ligand complexes in catalytic cycles?
- DFT Calculations : Calculate HOMO/LUMO energies to predict redox activity. For example, dimethylamino-substituted terpyridines show enhanced σ-donor strength, stabilizing high-spin Fe states .
- Cyclic Voltammetry : Measure redox potentials (e.g., for Mn) to assess charge transfer efficiency .
Data Contradiction Analysis
Q. How should conflicting spectral data for pyridine-based ligands be reconciled?
- Cross-Validation : Compare NMR chemical shifts across deuterated solvents (e.g., DMSO-d vs. CDCl) to account for solvent-induced shifts .
- Crystallographic Validation : Resolve ambiguities in FTIR/NMR assignments using single-crystal X-ray structures (e.g., bond lengths for C=N vs. C-O) .
Q. Why do catalytic yields vary in studies using structurally similar heptanediyl-bridged ligands?
- Impurity Profiling : Use HPLC to detect trace byproducts (e.g., hydrolyzed Schiff bases) that inhibit catalysis .
- Metal-Ligand Stoichiometry : Titrate metal ions (e.g., Cu) to determine optimal 1:1 vs. 2:1 (metal:ligand) ratios .
Methodological Resources
- Synthesis Protocols : Refer to multi-step procedures for bis-oxazoline pyridine derivatives .
- Safety Data : Consult GHS classifications for acute toxicity (Category 1) and handling guidelines .
- Advanced Characterization : Utilize NIST Chemistry WebBook for thermodynamic data (e.g., proton affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
